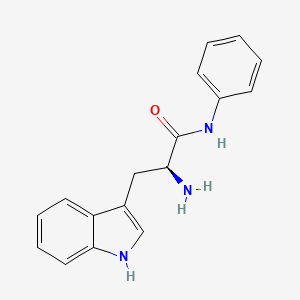
5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride: is a chemical compound with a unique structure that includes a sulfonyl chloride group, a methoxy group, and a thiazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of a suitable precursor with sulfonyl chloride reagents under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfonyl chloride group to a sulfonamide or other reduced forms.
Substitution: The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonyl chloride group under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonamides, thiols.
Substitution: Sulfonamides, sulfonate esters, sulfonate thiols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, enabling the creation of more complex molecules. Its reactivity makes it valuable for forming sulfonamide bonds, which are common in pharmaceuticals.
Biology: In biological research, derivatives of this compound may be used to study enzyme inhibition or protein interactions, given the importance of sulfonamide groups in biological systems.
Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mecanismo De Acción
The mechanism of action for 5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines or alcohols. This reactivity is exploited in various synthetic applications to form stable sulfonamide or sulfonate bonds.
Comparación Con Compuestos Similares
- 2-Chloro-4-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride
- 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride
- 1-[(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)methyl]cyclopropane-1-carboxylic acid
Comparison: Compared to these similar compounds, 5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. The specific arrangement of functional groups in this compound may also impart distinct biological or chemical properties, making it a valuable target for research and development.
Propiedades
IUPAC Name |
5-(1,1-dioxothiazinan-2-yl)-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S2/c1-18-10-5-4-9(8-11(10)20(12,16)17)13-6-2-3-7-19(13,14)15/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJFNOAZDDKKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCCS2(=O)=O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]-2-methylbenzene-1-sulfonyl chloride](/img/structure/B7793741.png)
![4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid](/img/structure/B7793746.png)
